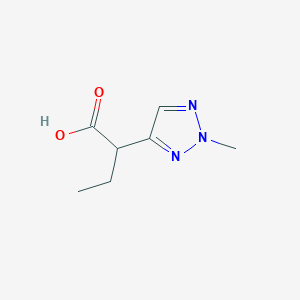
2-(2-Methyl-2H-1,2,3-triazol-4-yl)butanoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(2-Methyl-2H-1,2,3-triazol-4-yl)butanoic acid is a heterocyclic compound that contains a triazole ring, which is a five-membered ring consisting of three nitrogen atoms and two carbon atoms
准备方法
Synthetic Routes and Reaction Conditions
This reaction is catalyzed by copper(I) ions and proceeds under mild conditions, often in the presence of a ligand to stabilize the copper catalyst . The reaction can be carried out in various solvents, including acetonitrile and water, and typically requires temperatures ranging from room temperature to slightly elevated temperatures.
Industrial Production Methods
For large-scale production, the synthesis can be optimized by using more cost-effective and environmentally friendly solvents and catalysts. For example, replacing 1,4-dioxane with acetonitrile and using copper(II) oxide instead of more expensive copper(I) catalysts . The reaction conditions are adjusted to ensure high yield and purity of the product, which is then isolated by crystallization or other purification techniques.
化学反应分析
Types of Reactions
2-(2-Methyl-2H-1,2,3-triazol-4-yl)butanoic acid can undergo various chemical reactions, including:
Oxidation: The triazole ring can be oxidized under specific conditions to form different oxidation states.
Reduction: Reduction reactions can modify the triazole ring or the butanoic acid moiety.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the triazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkyl halides, and other electrophiles or nucleophiles are employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield triazole N-oxides, while substitution reactions can introduce various functional groups onto the triazole ring .
科学研究应用
2-(2-Methyl-2H-1,2,3-triazol-4-yl)butanoic acid has a wide range of applications in scientific research:
作用机制
The mechanism by which 2-(2-Methyl-2H-1,2,3-triazol-4-yl)butanoic acid exerts its effects involves its interaction with specific molecular targets. The triazole ring can bind to various enzymes and receptors, modulating their activity. This interaction often involves hydrogen bonding, coordination to metal ions, and π-π stacking interactions . The specific pathways affected depend on the biological context and the particular target molecules involved.
相似化合物的比较
Similar Compounds
- 3-Methoxy-4-(2-methyl-2H-1,2,3-triazol-4-yl)pyridin-2-amine
- 5-Methyl-2-(2H-1,2,3-triazol-2-yl)benzoic acid
Uniqueness
2-(2-Methyl-2H-1,2,3-triazol-4-yl)butanoic acid is unique due to its specific substitution pattern on the triazole ring and the presence of the butanoic acid moiety. This combination of structural features imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications .
属性
分子式 |
C7H11N3O2 |
|---|---|
分子量 |
169.18 g/mol |
IUPAC 名称 |
2-(2-methyltriazol-4-yl)butanoic acid |
InChI |
InChI=1S/C7H11N3O2/c1-3-5(7(11)12)6-4-8-10(2)9-6/h4-5H,3H2,1-2H3,(H,11,12) |
InChI 键 |
KNLKPKIRQCAKJY-UHFFFAOYSA-N |
规范 SMILES |
CCC(C1=NN(N=C1)C)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















